N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide: is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-6-13-5-12(8-21-13)11-3-4-19-7-11/h3-5,7-8,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXLUPUQNNDNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride
The oxazole sulfonyl chloride is typically synthesized via chlorosulfonation of 3,5-dimethyl-1,2-oxazole. While direct chlorosulfonation risks ring opening due to the oxazole's sensitivity, modified conditions using ClSO₃H in DCM at -10°C have been reported to achieve 58–62% yields.
Key reaction parameters:
- Temperature control (-10°C to 0°C) critical to prevent decomposition
- Strict anhydrous conditions to avoid hydrolysis
Synthesis of [4-(Furan-3-yl)Thiophen-2-yl]Methylamine
This intermediate is constructed through sequential Suzuki-Miyaura cross-coupling and reductive amination :
- Furan-3-ylboronic acid coupled with 4-bromothiophene-2-carbaldehyde
- Reduction of the aldehyde to alcohol using NaBH₄
- Conversion to amine via Gabriel synthesis (phthalimide intermediate)
Yield optimization:
Sulfonamide Bond Formation
The final coupling employs classic Schotten-Baumann conditions :
- Oxazole sulfonyl chloride (1.1 eq)
- Amine (1.0 eq) in aqueous NaOH/CH₂Cl₂ biphasic system
- 0°C, 2 h stirring
Reported yield: 67–72% after silica gel chromatography
Synthetic Route 2: Oxidative Thiol-Amine Coupling
Reaction Mechanism
This modern approach avoids sulfonyl chlorides through NCS-mediated sulfenamide formation , followed by H₂O₂/molybdate oxidation :
- 3,5-Dimethyl-1,2-oxazole-4-thiol + [4-(furan-3-yl)thiophen-2-yl]methylamine
- N-Chlorosuccinimide (NCS) in 1,2-DCE forms sulfenamide intermediate
- Oxidation with H₂O₂/(NH₄)₆Mo₇O₂₄·4H₂O converts sulfenamide to sulfonamide
Advantages over Route 1:
- Bypasses unstable sulfonyl chlorides
- Higher functional group tolerance
- Single-pot procedure after intermediate isolation
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NCS Equiv | 1.0 | <±5% |
| Solvent | 1,2-DCE | +18% vs THF |
| Oxidation Time | 2 h (reflux) | Max yield |
| Molybdate Catalyst | 0.3 equiv | Critical |
Side reactions:
- Disulfide formation (8–12% without strict N₂ atmosphere)
- Over-oxidation to sulfonic acids (<3% with controlled H₂O₂ addition)
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 41% | 58% |
| Step Count | 5 | 3 |
| Hazardous Reagents | ClSO₃H | NCS/H₂O₂ |
| Purification Complexity | Moderate | Low |
Scalability Considerations
- Route 1 requires cryogenic conditions for chlorosulfonation, limiting kilogram-scale production
- Route 2 benefits from ambient temperature steps but necessitates careful peroxide handling
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18, MeCN/H₂O 70:30) shows >99% purity with tₚ=6.72 min
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a heterocyclic structure, used in different applications.
Cresol: A simpler aromatic compound with distinct chemical properties.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of furan, thiophene, and oxazole rings, which confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a furan ring, thiophene moiety, and an oxazole sulfonamide group, which may contribute to its diverse biological activities. Preliminary studies indicate its potential for antimicrobial and anticancer properties, warranting further investigation into its biological mechanisms and therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxazole derivatives reported varying degrees of activity against different strains of fungi and bacteria. For instance:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 1.6 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 0.8 | 0.8 |
These findings suggest that the sulfonamide group may enhance the compound's efficacy against pathogenic microorganisms .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The unique combination of heterocycles in its structure allows for interactions with various molecular targets involved in cancer cell proliferation and survival. For example, compounds with similar structures have shown promising results in inhibiting growth in various human cancer cell lines.
A comparative study found that compounds structurally related to this compound exhibited IC50 values indicating moderate to strong cytotoxicity against cancer cell lines such as A549 and HCT116:
| Compound | IC50 (µg/ml) | Cell Line |
|---|---|---|
| Compound A | 193.93 | A549 |
| Compound B | 208.58 | HCT116 |
These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within target cells. Its mechanism may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Studies : A comprehensive review on oxazole derivatives highlighted their effectiveness against various microbial strains, establishing a link between structural features and bioactivity .
- Cancer Cell Line Testing : Research on structurally related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, supporting the hypothesis that modifications in the oxazole framework can enhance anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
